molecular formula C6H5ClN4 B2697502 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1352909-30-8

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B2697502
CAS RN: 1352909-30-8
M. Wt: 168.58
InChI Key: CUTPNYPVKRGZIG-UHFFFAOYSA-N
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Description

6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound . It is a derivative of 1H-pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core .


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of reactions involving 1H-pyrazolo[3,4-b]pyridine derivatives .


Physical And Chemical Properties Analysis

The boiling point of this compound is 368.2°C at 760 mmHg .

Scientific Research Applications

1. Coordination Chemistry and Luminescent Properties

  • Synthesis and Coordination Chemistry : Derivatives of 6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine have been used as ligands in coordination chemistry. They offer unique advantages over more commonly used terpyridines, such as in the creation of luminescent lanthanide compounds useful in biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005).

2. Organic Synthesis and Catalysis

  • Novel Synthesis Methods : Efficient synthesis methods for derivatives of this compound have been developed, useful in creating new N-fused heterocycle products in good yields (Ghaedi et al., 2015).
  • Catalyzed Domino Reactions : The compound is involved in l-proline-catalyzed three-component domino reactions, leading to the creation of novel compounds with potential application in various synthetic processes (Gunasekaran et al., 2014).

3. Materials Science

  • Photophysical Properties : Studies on platinum complexes incorporating derivatives of this compound have shed light on their structure, photophysics, and potential applications in materials science, such as in the development of new light-emitting materials (Harris et al., 2013).

4. Environmental and Green Chemistry

  • Recyclable Reaction Medium : The use of polyethylene glycol (PEG-400) as a reaction medium for synthesizing pyrazolo[3,4-b]pyridin-6(7H)-one derivatives demonstrates an environmentally friendly approach in chemical synthesis (Zhong et al., 2013).

5. Advanced Synthetic Applications

  • Fluorescence Properties : Novel compounds with high fluorescence quantum yields have been synthesized using this compound derivatives, indicating their potential as fluorescence probes or luminescence materials (Liu et al., 2014).

6. Medicinal Chemistry

  • Biological Evaluation : While focusing on non-pharmacological applications, it's notable that these derivatives have been evaluated for potential anticancer activity, demonstrating the compound's versatility (Chavva et al., 2013).

properties

IUPAC Name

6-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPNYPVKRGZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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